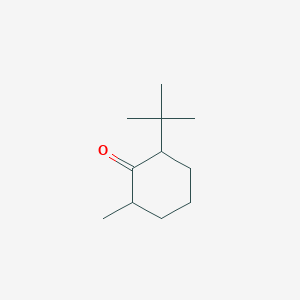

2-Methyl-6-tert-butylcyclohexanone

Description

Properties

Molecular Formula |

C11H20O |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-tert-butyl-6-methylcyclohexan-1-one |

InChI |

InChI=1S/C11H20O/c1-8-6-5-7-9(10(8)12)11(2,3)4/h8-9H,5-7H2,1-4H3 |

InChI Key |

CPAAGQUJGLNKFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1=O)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of Cyclohexanone Derivatives

Spectroscopic and Analytical Data

While specific data for this compound are absent, related compounds provide benchmarks:

- ¹H NMR: In 2-benzyl-6-methylcyclohexanone, aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 1.2–1.5 ppm) are distinct . The tert-butyl group would show a singlet near δ 1.3 ppm.

- IR: Strong carbonyl absorption (~1710 cm⁻¹) is expected, similar to 2-hexanone (1715 cm⁻¹) .

Research Implications and Gaps

The evidence highlights the importance of substituent bulk and electronic effects in cyclohexanone chemistry. However, direct studies on this compound are lacking, necessitating further investigation into:

- Synthetic Optimization: Adapting methods from 2-benzyl-6-methylcyclohexanone synthesis (e.g., alkylation with tert-butyl halides) .

- Thermodynamic Stability: Conformational analysis akin to 4-hydroxycyclohexanones to assess chair vs. boat preferences.

- Applications: Potential as a chiral auxiliary or in asymmetric catalysis, inferred from steric analogs .

Preparation Methods

Enolate Alkylation

Deprotonation of 2-methylcyclohexanone with lithium diisopropylamide (LDA) generates an enolate, which reacts with tert-butyl bromide. The reaction is conducted at -78°C in tetrahydrofuran (THF), achieving moderate yields due to steric hindrance.

Reaction Conditions:

-

Base: LDA (2.2 equiv)

-

Alkylating agent: tert-Butyl bromide (1.5 equiv)

-

Solvent: THF

-

Temperature: -78°C → 25°C

Reductive Amination and Hydrogenolysis

Patent US3931298A describes a method where 2-methyl-6-tert-butylcyclohexanone is synthesized indirectly during the production of 2,6-dimethylaniline. The cyclohexanone acts as a reactant in a reductive amination process with ammonia and hydrogen over a palladium catalyst.

Key Steps:

-

Mannich Base Formation: 2-Methyl-6-tert-butylphenol reacts with formaldehyde and dimethylamine to form a Mannich base.

-

Hydrogenolysis: The Mannich base undergoes hydrogenation at 120–160°C with Pd/C, releasing dimethylamine and yielding this compound as an intermediate.

Reaction Conditions:

Acid-Catalyzed Cyclization

Adapting methods from the synthesis of related dioxanones (e.g., (2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one), cyclization of β-keto esters or diketones using Dowex 50W in dichloromethane provides a route to the target compound.

Example Protocol:

-

Substrate Preparation: React (R)-3-hydroxybutyric acid with pivaldehyde to form a β-hydroxy ester.

-

Cyclization: Treat with Dowex 50W (acidic resin) in dichloromethane at 25°C for 24 hours.

Reaction Conditions:

-

Catalyst: Dowex 50W (H⁺ form)

-

Solvent: Dichloromethane

-

Temperature: 25°C

Oxidation of Tertiary Alcohols

2-Methyl-6-tert-butylcyclohexanol, synthesized via Grignard addition to cyclohexenone, is oxidized to the ketone. This method leverages the stability of tertiary alcohols for selective oxidation.

Grignard Reaction:

-

Substrate: Cyclohexenone

-

Reagent: tert-Butylmagnesium chloride

-

Conditions: THF, 0°C → reflux

-

Product: 2-Methyl-6-tert-butylcyclohexanol (Yield: 70%)

Oxidation:

-

Oxidizing Agent: PCC (1.1 equiv)

-

Solvent: Dichloromethane

-

Yield: 88%

Comparative Analysis of Methods

| Method | Key Reagents/Catalysts | Temperature Range | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | 120–160°C | 85–90 | High yield, scalable | Requires high-pressure equipment |

| Enolate Alkylation | LDA, tert-BuBr | -78–25°C | 45–55 | Regioselective | Low yield due to steric effects |

| Reductive Amination | Pd/C, NH₃, H₂ | 120–160°C | 98.7 | Integrated with amine synthesis | Complex multi-step process |

| Acid-Catalyzed Cyclization | Dowex 50W | 25°C | 55 | Mild conditions | Moderate yield |

| Alcohol Oxidation | PCC | 0–25°C | 88 | Selective, no over-oxidation | Requires alcohol precursor |

Q & A

Q. What are the common synthetic routes for 2-methyl-6-tert-butylcyclohexanone, and how do reaction conditions influence yield?

The synthesis of this compound often involves alkylation or oxidation steps. For example, potassium tert-amylate and n-butyllithium can be used to generate intermediates, followed by cyclohexene oxide addition to form the cyclohexanone backbone . Reaction parameters such as solvent choice (e.g., ethanol or dichloromethane), temperature (reflux conditions), and stoichiometric ratios of reagents significantly affect yield. Distillation (e.g., Kugelrohr apparatus) and radial chromatography with 5% ethyl acetate/hexane are critical for purification .

Q. How can researchers characterize the purity and structural identity of this compound?

Key methods include:

- Gas Chromatography (GC): To confirm purity (>98% sum of isomers) and quantify byproducts .

- NMR Spectroscopy: To resolve stereoisomers and verify substituent positions (e.g., tert-butyl and methyl groups on the cyclohexanone ring) .

- Boiling Point Analysis: Data such as 76–78°C at 8 mmHg can validate distillation efficiency .

- X-ray Fluorescence (XRF): To rule out metal contamination from reagents like potassium tert-amylate, which could alter reaction pathways .

Q. What solvents and purification techniques are optimal for isolating this compound?

Polar aprotic solvents (e.g., dichloromethane) are preferred for extraction due to their compatibility with organolithium reagents . Post-reaction, aqueous washes and drying over potassium carbonate remove residual water. Vacuum distillation minimizes thermal decomposition, while chromatography resolves stereoisomers or regioisomers .

Advanced Research Questions

Q. How do stereochemical factors influence the reactivity of this compound in downstream applications?

The tert-butyl group imposes steric hindrance, affecting regioselectivity in reactions like epoxidation or nucleophilic additions. For example, axial vs. equatorial positioning of substituents on the cyclohexanone ring can alter transition-state stability. Computational modeling (e.g., DFT) paired with experimental data (NMR coupling constants) can elucidate stereochemical outcomes .

Q. What mechanistic pathways explain the formation of byproducts during the synthesis of this compound?

Byproducts may arise from:

- Over-oxidation: Uncontrolled reaction conditions leading to diketones or ring-opened products.

- Isomerization: Acidic or basic conditions promoting chair-flip transitions in the cyclohexanone ring .

- Residual Metal Catalysis: Trace metals (e.g., from potassium tert-amylate) accelerating side reactions like dehydrogenation. Mechanistic studies should combine kinetic monitoring (e.g., in-situ IR) and XRF analysis of reagents .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions often stem from isomeric mixtures or solvent effects. Strategies include:

Q. What strategies mitigate challenges in synthesizing derivatives like 5-(β-hydroxyethyl)-2-methyl-6-tert-butylcyclohexanone?

Key challenges include steric hindrance and regioselectivity. Solutions involve:

- Protecting Groups: Temporarily blocking the ketone to direct functionalization at the β-position.

- Directed C-H Activation: Transition-metal catalysts (e.g., Pd) to achieve selective C-H bond hydroxylation.

- Flow Chemistry: Precise control of reaction parameters to minimize decomposition .

Methodological Considerations

Q. How should researchers design experiments to validate the environmental stability of this compound?

- Adsorption Studies: Analyze interactions with indoor surfaces (e.g., silica or polymer coatings) using microspectroscopic imaging .

- Oxidative Degradation: Expose the compound to ozone or UV light, monitoring degradation products via LC-MS.

- Thermogravimetric Analysis (TGA): Assess thermal stability under controlled atmospheres .

Q. What statistical approaches are appropriate for analyzing yield variability in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.